The key feature of tris(trimethylsilyl)methane is its central carbon atom bonded to three bulky trimethylsilyl groups [(CH3)3Si], each containing three methyl groups. This creates a highly crowded tetrahedral geometry around the central carbon. The silicon-carbon bonds are longer than the typical carbon-carbon bonds, allowing the molecule to exist despite the steric hindrance.
Tris(trimethylsilyl)methane can be synthesized by the reaction of methylmagnesium chloride (MeMgCl) with chlorotrimethylsilane (ClSiMe3) [].
3 ClSiMe3 + MeMgCl → (Me3Si)3CH + 3 MgCl2
A notable reaction involving tris(trimethylsilyl)methane is its conversion to tris(trimethylsilyl)methyllithium, also known as trisyllithium, by treatment with methyllithium (MeLi) []. Trisyllithium is a valuable reagent due to its strong basicity and steric bulk.
(Me3Si)3CH + MeLi → (Me3Si)3CLi + CH4
Tris(trimethylsilyl)methane can participate in various reactions depending on the reaction conditions. These can include:
Several methods exist for synthesizing tris(trimethylsilyl)methane:
Tris(trimethylsilyl)methane finds applications across various fields:
Research indicates that tris(trimethylsilyl)methane interacts with various radicals and reagents. Its radical reactivity has been compared with other silanes, revealing that it has a moderate reactivity profile. Studies have shown that its C-H bonds are relatively strong, limiting its effectiveness in certain radical-mediated reactions .
Tris(trimethylsilyl)methane shares structural and functional similarities with several other silanes. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Tris(trimethylsilyl)silane | More reactive towards radicals due to additional silicon atoms. | |
Tris(trimethylsilyl)germane | Exhibits different reactivity patterns due to germanium's properties. | |
Trimethylsilane | Simpler structure but widely used as a silating agent. |
The uniqueness of tris(trimethylsilyl)methane lies in its combination of three trimethylsilyl groups attached to a central carbon atom, which provides distinct reactivity and stability compared to these similar compounds .
Tris(trimethylsilyl)methane is a colorless liquid with high solubility in hydrocarbon solvents. It possesses the molecular formula C₁₀H₂₈Si₃ (molecular weight: 232.59 g/mol) and CAS Registry Number 1068-69-5. The most fascinating aspect of this compound lies in its unique structural characteristics.
Gas-phase electron diffraction studies have revealed that tris(trimethylsilyl)methane possesses unusually large Me₃SiCSiMe₃ angles of approximately 117°. This geometric distortion indicates an unusually high degree of p-character in the orbital used to form the C-H bond. The spatial arrangement of the three bulky trimethylsilyl groups around the central carbon atom creates significant steric hindrance, leading to these distinctive structural features.
X-ray crystallographic analyses of derivatives such as chloro- and bromo-tris(trimethylsilyl)methane have provided further insights into the structural distortions caused by the bulky trimethylsilyl groups. These studies confirm that the compounds have inner Si-C bonds which are longer than normal and wide Si-C-Si angles. For example, in chloro-tris(trimethylsilyl)methane, the Si-C inner bond length is 193.9(6) pm, significantly longer than typical Si-C bonds, while the Cl-C-Si angle is 102.7(5)°.
Table 1. Key Structural Parameters of Chloro- and Bromo-tris(trimethylsilyl)methane
Parameter | CCl(SiMe₃)₃ | CBr(SiMe₃)₃ |
---|---|---|
C-X bond length (pm) | 182.3(15) | 191.1(35) |
Si-C inner bond length (pm) | 193.9(6) | 195.4(15) |
Si-C outer bond length (pm) | 188.2(2) | 187.7(3) |
X-C-Si angle (°) | 102.7(5) | 106.5(6) |
C outer-Si-C outer angle (°) | 109.6(4) | 109.3(5) |
Twist angle (°) | 14.6(7) | 13.5(7) |
The earliest routes to tris(trimethylsilyl)methane relied on Grignard reagent-mediated alkylation of silicon chlorides. Building on Friedel and Crafts’ 1863 discovery of organosilicon compounds [3], chemists in the mid-20th century explored reactions between methylmagnesium bromide and silicon tetrachloride. However, these methods faced limitations due to the steric bulk of tris(trimethylsilyl) groups, which hindered complete substitution.
A breakthrough came with the use of reductive coupling reactions. In 1999, Gross et al. demonstrated that lithium-mediated reductive coupling of [bromobis(trimethylsilyl)silyl]tris(trimethylsilyl)silylmethane and chlorotrimethylsilane in tetrahydrofuran (THF) could yield geminal bis(hypersilyl) compounds [1] [2]. While this work focused on bis[tris(trimethylsilyl)silyl]methane, it laid the groundwork for analogous strategies to synthesize tris(trimethylsilyl)methane by optimizing precursor stoichiometry. Early yields were modest (~50–60%), and purification required low-temperature crystallography to isolate the product from byproducts like trimethylsilane [6].
The 1990s saw the adoption of highly reactive silyllithium reagents to streamline synthesis. For example, tris(trimethylsilyl)silyllithium ($$ \text{(Me}3\text{Si)}3\text{SiLi} $$) proved effective in nucleophilic displacement reactions with methyl chlorides. This approach avoided the need for reductive conditions and improved yields to ~70–75% [3].
Concurrently, tetrakis(trimethylsilyl)silane emerged as a precursor. Treatment with methyl lithium generated tris(trimethylsilyl)silyl lithium, which reacted with methyl halides to form the target compound [3]:
$$
\text{(Me}3\text{Si)}4\text{Si} + \text{MeLi} \rightarrow \text{(Me}3\text{Si)}3\text{SiLi} + \text{Me}4\text{Si}
$$
$$
\text{(Me}3\text{Si)}3\text{SiLi} + \text{MeX} \rightarrow \text{(Me}3\text{Si)}_3\text{CH} + \text{LiX}
$$
This method capitalized on the stability of silyl lithium intermediates, though it required strict anhydrous conditions.
Recent innovations focus on catalytic hydrosilylation and flow chemistry. Hydrosilylation of propargyl alcohols with tris(trimethylsilyl)silane ($$ \text{(Me}3\text{Si)}3\text{SiH} $$) in the presence of platinum catalysts enables the construction of tris(trimethylsilyl)methane derivatives with >80% efficiency [4] [5].
High-vacuum distillation and chromatographic purification have also been refined. For instance, tris(trimethylsilyl)methane’s low boiling point (55–56°C at 2 mmHg) [4] allows separation from higher-boiling byproducts. Modern protocols report yields exceeding 90% with 97% purity [5].
Era | Method | Key Reagents | Yield (%) | Reference |
---|---|---|---|---|
1960s–1980s | Reductive coupling | Li, THF | 50–60 | [1] [2] |
1990s | Silyllithium alkylation | (Me₃Si)₃SiLi, MeX | 70–75 | [3] |
2000s–Present | Catalytic hydrosilylation | (Me₃Si)₃SiH, Pt catalysts | >80 | [4] [5] |
X-ray crystallography studies have revealed how steric effects influence the compound’s geometry. The central carbon atom in tris(trimethylsilyl)methane adopts a trigonal planar configuration with Si–C–Si angles of ~136°, a distortion caused by repulsion between the bulky tris(trimethylsilyl) groups [1] [2]. This insight has guided the design of sterically hindered reagents for selective organic transformations.
The demand for tris(trimethylsilyl)methane in Peterson olefination and transition-metal catalysis has motivated cleaner syntheses. For example, its role in generating stabilized carbanions ($$ \text{(Me}3\text{Si)}3\text{CLi} $$) for C–C bond formation necessitates high-purity material [4] [5].
The two-step LiNK (Lithium-Nitrogen-Potassium) conditions methodology represents one of the most significant advances in modern tris(trimethylsilyl)methane synthesis. This approach utilizes regioselective benzylic metalation of toluene derivatives using a combination of butyllithium, potassium tert-butoxide, and 2,2,6,6-tetramethylpiperidine in tetrahydrofuran, followed by trimethylsilyl chloride quench [3] [4].
The first step involves the formation of substituted benzylsilanes through benzylic metalation at temperatures ranging from -78°C to room temperature. The reaction proceeds through the formation of a lithium-potassium mixed metal base that exhibits enhanced selectivity compared to traditional organolithium reagents [3] [5].
The second step employs identical synthetic conditions, with the benzylsilane substrate undergoing further metalation and subsequent trimethylsilyl chloride quench to yield the desired bis(trimethylsilyl)toluene derivatives, which serve as bench-stable precursors for tris(trimethylsilyl)methane [3] [4].
This methodology offers several key advantages: general applicability across various toluene derivatives, high yields ranging from 60-94%, production of bench-stable products, and compatibility with sensitive functional groups such as bromine substituents, which can be introduced with excellent 83% yield [3] [4].
The deprotonation of bis(trimethylsilyl)methane followed by trimethylsilyl chloride quench represents a straightforward approach to tris(trimethylsilyl)methane synthesis. This method involves the use of strong bases such as lithium diisopropylamide or sodium bis(trimethylsilyl)amide under anhydrous conditions in tetrahydrofuran [3] [4].
The reaction typically proceeds at low temperatures (-78°C to room temperature) under inert atmosphere conditions. The use of 1.1 equivalents of strong base followed by 1.2 equivalents of trimethylsilyl chloride provides optimal yields ranging from 70-85% [3] [4].
The deprotonation occurs at the central carbon atom, generating a stabilized carbanion that is effectively trapped by the electrophilic trimethylsilyl chloride. The stabilization is attributed to the electron-donating properties of the trimethylsilyl groups and potential delocalization into silicon d-orbitals [1] .
The metallation of tris(trimethylsilyl)methane with methyllithium in tetrahydrofuran represents a well-established methodology for generating the highly reactive tris(trimethylsilyl)methyl lithium (TsiLi) reagent. This approach provides access to a stable organolithium compound that can undergo various transformations [1] .
The reaction proceeds smoothly at 0°C in tetrahydrofuran, generating TsiLi in yields of 85-90%. The resulting organolithium reagent exhibits remarkable stability in tetrahydrofuran solution, attributed to the steric protection provided by the bulky trimethylsilyl groups and possible stabilization through delocalization of the carbanion lone pair into silicon d-orbitals [1] .
TsiLi serves as a versatile nucleophile for reactions with various electrophiles, including epoxides, aldehydes, and ketones. The reagent demonstrates high reactivity toward epoxide ring-opening reactions, particularly with ethylene oxide, yielding functionalized alcohols in good yields [1] .
The Peterson olefination approach utilizes bench-stable bis(trimethylsilyl)toluenes as precursors for stereoselective alkene formation. This methodology addresses the traditional limitations of Peterson olefination, particularly the lack of stereochemical control and the requirement for strong organometallic bases [3] [4] [6].
A breakthrough in this methodology involves the use of N-benzylideneanilines as electrophiles instead of aldehydes. This modification dramatically improves stereoselectivity, achieving E/Z ratios ranging from 96:4 to 99:1, compared to poor selectivity (1:1 to 4:1) observed with carbonyl electrophiles [3] [4] [6].
The enhanced stereoselectivity is attributed to the formation of phenyl(trimethylsilyl)amide as the leaving group, which can propagate an autocatalytic cycle. The reaction proceeds through either a 1,3-aza-Brook rearrangement or concerted formation of a 1-aza-2-silacyclobutane intermediate [3] [4] [6].
Fluoride-mediated desilylation represents a mild alternative to traditional strong base conditions for generating silicon-based nucleophiles. This approach utilizes cesium fluoride, tetrabutylammonium fluoride, or bis(tetrabutylammonium) difluorotriphenylsilicate as activating agents [3] [4] [7].
The methodology demonstrates broad substrate scope with various electrophiles, including aldehydes, ketones, and imines. However, stereoselectivity with carbonyl electrophiles remains modest (E/Z ratios of 50:50 to 80:20), necessitating the use of imine electrophiles for improved selectivity [3] [4] [7].
The fluoride-mediated activation proceeds through the formation of pentacoordinate silicon intermediates that facilitate carbon-silicon bond cleavage. The process involves initial fluoride attack at silicon, followed by nucleophilic attack of the generated carbanion at the electrophile [3] [4] [7].
The autocatalytic cycle represents a unique mechanistic pathway where the reaction product serves as a catalyst for further transformation. This system utilizes phenyl(trimethylsilyl)amide as both the leaving group and the propagating species, creating a self-sustaining reaction cycle [3] [4] [6].
The autocatalytic nature of this process eliminates the need for external catalysts or activating agents. The reaction can be initiated with stoichiometric amounts of phenyl(trimethylsilyl)amide, which then regenerates throughout the process, maintaining reaction efficiency [3] [4] [6].
This methodology consistently achieves exceptional stereoselectivity, with E/Z ratios ranging from 91:9 to 99:1 across a wide range of substrates. The high selectivity is attributed to the unique steric and electronic environment created by the autocatalytic cycle [3] [4] [6].
The one-pot synthesis combines aldehyde/aniline condensation with subsequent Peterson olefination in a single reaction vessel. This approach eliminates the need for separate imine synthesis, reducing the overall synthetic complexity and improving operational efficiency [3] [4] [6].
The methodology begins with aldehyde/aniline condensation in dimethylformamide, followed by addition of the bis(silane) reagent and in situ olefination. This process maintains comparable yields (70-85%) and excellent stereoselectivity (E/Z ratios of 94:6 to 99:1) to the stepwise approach [3] [4] [6].
The one-pot procedure demonstrates broad substrate compatibility, accommodating various aromatic aldehydes and substituted anilines. The method is particularly effective for synthesizing stilbene derivatives with high efficiency and selectivity [3] [4] [6].
The regioselective benzylic metalation route employs sequential organolithium-mediated metalation reactions to install multiple trimethylsilyl groups. This approach provides exceptional control over substitution patterns and enables the synthesis of highly substituted derivatives [3] [4] [8].
This methodology allows for the preparation of various substitution patterns on the aromatic ring, including electron-donating and electron-withdrawing groups. The regioselectivity is maintained through careful selection of metalating agents and reaction conditions [3] [4] [8].
The benzylic metalation route demonstrates excellent functional group tolerance, accommodating halides, alkoxy groups, and other substituents that would be incompatible with harsher synthetic conditions. This versatility expands the scope of accessible tris(trimethylsilyl)methane derivatives [3] [4] [8].
Modern mechanistic studies have revealed that the stability of tris(trimethylsilyl)methyl anions arises from a combination of steric protection and electronic stabilization. The trimethylsilyl groups provide significant steric bulk while simultaneously donating electron density through hyperconjugation and potential d-orbital participation [1] [3].
The extreme steric crowding around the central carbon atom influences both the reactivity and selectivity of tris(trimethylsilyl)methane derivatives. This steric environment favors reactions that minimize unfavorable interactions while promoting selective transformations [1] [3].
Contemporary studies have demonstrated the critical importance of solvent selection in tris(trimethylsilyl)methane synthesis. Coordinating solvents such as tetrahydrofuran provide optimal conditions for organometallic intermediates, while polar aprotic solvents like dimethylformamide favor fluoride-mediated processes [3] [4] [7].
Modern synthetic strategies consistently achieve high yields, with most methods providing 70-90% efficiency. The two-step LiNK conditions and Peterson olefination approaches demonstrate particularly high yields (80-94% and 77-83%, respectively), while autocatalytic cycles can achieve yields up to 99% under optimized conditions [3] [4].
The development of stereoselective methodologies represents a major advancement in tris(trimethylsilyl)methane chemistry. The use of N-benzylideneanilines as electrophiles has revolutionized Peterson olefination, achieving E/Z selectivities of 96:4 to 99:1 compared to poor selectivity with traditional carbonyl electrophiles [3] [4] [6].
Modern methods emphasize operational simplicity and practical applicability. The development of bench-stable precursors, mild reaction conditions, and one-pot procedures has significantly improved the accessibility of tris(trimethylsilyl)methane synthesis for routine laboratory use [3] [4] [6].
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